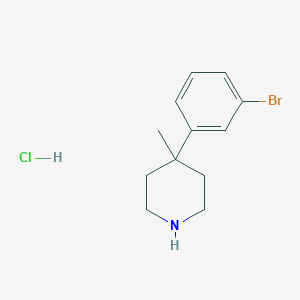
4-(3-Bromophenyl)-4-methylpiperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-Bromophenoxy)piperidine hydrochloride” is a synthetic organic compound with a molecular formula of C11H15BrClNO . It is derived from piperidine and bromophenol, and it belongs to the class of phenylpiperidine derivatives . The compound is commonly used as a research reagent in the fields of chemistry, pharmacology, and medicine .
Synthesis Analysis
The synthesis of “4-(3-Bromophenoxy)piperidine hydrochloride” involves a multi-step reaction process. First, piperidine is reacted with sodium hydride to form 1-piperidinol. Then, the 1-piperidinol is reacted with 3-bromophenol to form 4-(3-Bromophenoxy)piperidine. Finally, 4-(3-Bromophenoxy)piperidine is reacted with hydrochloric acid to form 4-(3-Bromophenoxy)piperidine hydrochloride.Molecular Structure Analysis
The InChI code for “4-(3-Bromophenoxy)piperidine hydrochloride” is 1S/C11H14BrNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-(3-Bromophenoxy)piperidine hydrochloride” is a white crystalline solid compound with a melting point of 176-178 °C. It is soluble in water, methanol, and chloroform .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Compound Formation
Research has demonstrated the use of 4-methylpiperidine derivatives in chemical synthesis. For instance, 3-Methylpiperidine and 4-methylpiperidine were used to yield various Mannich bases, indicating their role in synthesizing complex organic compounds (Sun, 1962). Furthermore, the synthesis of novel oxime esters derived from methylpiperidin-4-one oxime esters highlights the application of these compounds in creating molecules with potential antioxidant and antimicrobial properties (Harini et al., 2014).
Biological Activity and Potential Therapeutic Applications
Some derivatives of 4-methylpiperidine have been studied for their biological activity. For example, sulfamoyl and 1,3,4-oxadiazole derivatives of 3-pipecoline have shown moderate to excellent antibacterial activity and anti-enzymatic activity against the urease enzyme (Rehman et al., 2019). Moreover, the study of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole as an intermediate in drug synthesis, such as for migraine medication, signifies its importance in pharmaceutical development (Shashikumar et al., 2010).
Structural Analysis and Spectroscopy
4-Methylpiperidine derivatives have also been a subject of structural analysis and spectroscopy studies. For example, cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride were analyzed, providing insights into the structural aspects of these compounds (Dega-Szafran et al., 2006). Similarly, vibrational circular dichroism spectroscopy was applied to study paroxetine and femoxetine precursors, including 1-methylpiperidine derivatives, enhancing our understanding of chiral pharmaceuticals in solutions (Urbanová et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)-4-methylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c1-12(5-7-14-8-6-12)10-3-2-4-11(13)9-10;/h2-4,9,14H,5-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBSWFNULJRSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-4-methylpiperidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


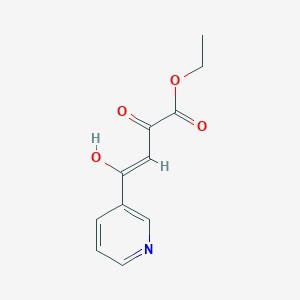
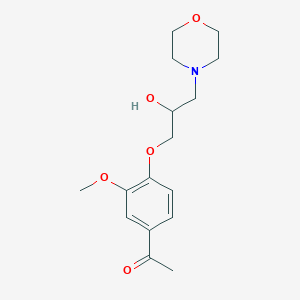
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate](/img/structure/B2464389.png)
![(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2464391.png)
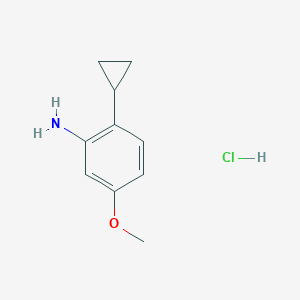
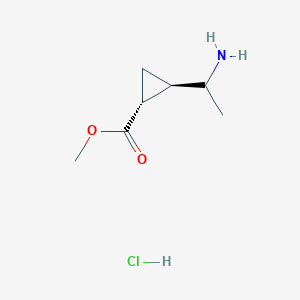
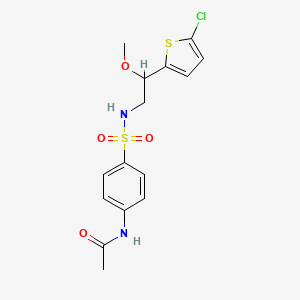
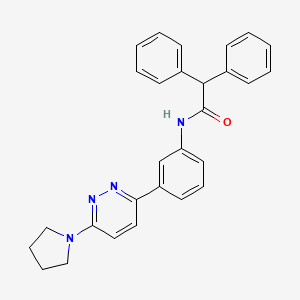
![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride](/img/structure/B2464398.png)


![7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2464402.png)
